Cas no 41010-70-2 (2-N-(4-fluorophenyl)pyridine-2,3-diamine)

2-N-(4-fluorophenyl)pyridine-2,3-diamine 化学的及び物理的性質
名前と識別子
-
- 2,3-Pyridinediamine, N2-(4-fluorophenyl)-
- N2-(4-Fluorophenyl)-2,3-pyridinediamine
- RBA01070
- 41010-70-2
- 2-N-(4-fluorophenyl)pyridine-2,3-diamine
- SCHEMBL11398989
- AKOS009280086
- G53354
- N2-(4-fluorophenyl)pyridine-2,3-diamine
- EN300-111149
-
- インチ: InChI=1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15)
- InChIKey: KANSXBGVFUJMTJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 203.08587549Da
- どういたいしつりょう: 203.08587549Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.9Ų
2-N-(4-fluorophenyl)pyridine-2,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111149-2.5g |
N2-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 2.5g |
$1034.0 | 2023-10-27 | |
Enamine | EN300-111149-0.05g |
N2-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 0.05g |
$101.0 | 2023-10-27 | |
Enamine | EN300-111149-5.0g |
N2-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 5g |
$1530.0 | 2023-06-10 | |
Matrix Scientific | 053491-2.500g |
N2-(4-Fluorophenyl)-2,3-pyridinediamine |
41010-70-2 | 2.500g |
$720.00 | 2021-06-27 | ||
TRC | F600773-10mg |
2-N-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | F600773-100mg |
2-N-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 100mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-111149-0.5g |
N2-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 0.5g |
$407.0 | 2023-10-27 | |
Enamine | EN300-111149-10g |
N2-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 10g |
$2269.0 | 2023-10-27 | |
1PlusChem | 1P01A1CJ-5g |
2-N-(4-fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 5g |
$1953.00 | 2023-12-17 | |
A2B Chem LLC | AV47123-500mg |
N2-(4-Fluorophenyl)pyridine-2,3-diamine |
41010-70-2 | 95% | 500mg |
$464.00 | 2023-12-30 |
2-N-(4-fluorophenyl)pyridine-2,3-diamine 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
2-N-(4-fluorophenyl)pyridine-2,3-diamineに関する追加情報
Professional Introduction to 2,3-Pyridinediamine, N2-(4-fluorophenyl)- (CAS No. 41010-70-2)
2,3-Pyridinediamine, N2-(4-fluorophenyl)-, identified by its CAS number 41010-70-2, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative features a pyridine core substituted with an amino group at the 2-position and another at the 3-position, further modified by a 4-fluorophenyl group at the N2 position. The presence of fluorine introduces unique electronic and steric properties, making this compound a valuable scaffold for developing novel bioactive molecules.
The compound's structure imparts a balance of basicity and lipophilicity, which are critical factors in drug design. The pyridine ring serves as a versatile pharmacophore, capable of interacting with various biological targets through hydrogen bonding and hydrophobic interactions. The introduction of the 4-fluorophenyl moiety enhances the compound's metabolic stability and binding affinity, attributes that are highly sought after in medicinal chemistry.
In recent years, 2,3-Pyridinediamine derivatives have garnered considerable attention due to their potential applications in treating neurological disorders. Studies have demonstrated that compounds with similar structural motifs can modulate neurotransmitter receptors and ion channels, offering promising leads for the development of antipsychotic and antidepressant agents. The fluorine atom in 4-fluorophenyl-substituted pyridines often enhances binding to these targets, improving therapeutic efficacy.
Recent advancements in computational chemistry have enabled the rapid screening of such derivatives for their biological activity. Molecular docking simulations have identified several analogs of 2,3-Pyridinediamine, N2-(4-fluorophenyl)-, that exhibit potent inhibitory effects on enzymes implicated in cancer progression. For instance, modifications at the amino positions have been shown to enhance binding to tyrosine kinases, which are key players in signal transduction pathways associated with tumor growth.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-fluorophenyl group typically involves nucleophilic aromatic substitution or cross-coupling reactions, depending on the synthetic strategy employed. Advanced techniques such as palladium-catalyzed reactions have been employed to achieve high regioselectivity and yield.
The pharmacological profile of 2,3-Pyridinediamine, N2-(4-fluorophenyl)-, has been extensively studied in preclinical models. In vitro assays have revealed that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to central nervous system disorders. Notably, its interaction with serotonin receptors has been explored as a potential therapeutic intervention for depression and anxiety.
The compound's ability to cross the blood-brain barrier has also been investigated using in vivo models. Studies indicate that modifications at the pyridine ring can enhance permeability while maintaining biological activity. This is crucial for developing effective treatments for neurological conditions where blood-brain barrier penetration is a limiting factor.
The role of fluorinated aromatic rings in medicinal chemistry cannot be overstated. The electron-withdrawing nature of fluorine increases the metabolic stability of drug candidates by resisting oxidative degradation. Additionally, fluorine atoms can influence conformational flexibility and electronic properties of molecules, thereby tuning their biological activity.
In conclusion, 2,3-Pyridinediamine, N2-(4-fluorophenyl)- (CAS No. 41010-70-2) represents a promising lead compound for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for treating neurological disorders and other diseases. Ongoing research continues to uncover new applications and synthetic strategies for this versatile compound.
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